molecular formula C17H21OP B12711797 Phosphine oxide, diphenylpentyl- CAS No. 88533-60-2

Phosphine oxide, diphenylpentyl-

Katalognummer: B12711797
CAS-Nummer: 88533-60-2
Molekulargewicht: 272.32 g/mol
InChI-Schlüssel: NAUPXNHJMXABGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphine oxide, diphenylpentyl- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxygen atom and two phenyl groups, along with a pentyl group. This compound is part of the broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phosphine oxides are typically synthesized through the oxidation of their corresponding phosphine precursors. For phosphine oxide, diphenylpentyl-, the synthesis involves the reaction of diphenylphosphine with pentyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphine oxide .

Industrial Production Methods

Industrial production of phosphine oxides often involves large-scale oxidation processes. The use of oxidizing agents like hydrogen peroxide or molecular oxygen in the presence of catalysts can efficiently convert phosphines to phosphine oxides. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Phosphine oxide, diphenylpentyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Higher oxidation state phosphine oxides.

    Reduction: Corresponding phosphines.

    Substitution: Various substituted phosphine oxides depending on the reagents used.

Wirkmechanismus

The mechanism of action of phosphine oxide, diphenylpentyl- involves its ability to act as a ligand, forming stable complexes with metal ions. This property is crucial in catalysis, where the compound can facilitate various chemical transformations. The phosphorus-oxygen bond plays a significant role in stabilizing these complexes and enhancing their reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phosphine oxide, diphenylpentyl- is unique due to the presence of the pentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific catalytic applications where the pentyl group can influence the reactivity and selectivity of the reactions .

Eigenschaften

CAS-Nummer

88533-60-2

Molekularformel

C17H21OP

Molekulargewicht

272.32 g/mol

IUPAC-Name

[pentyl(phenyl)phosphoryl]benzene

InChI

InChI=1S/C17H21OP/c1-2-3-10-15-19(18,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3

InChI-Schlüssel

NAUPXNHJMXABGJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.